
MC-Val-Cit-PAB-NH-C2-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB-NH-C2-NH-Boc is a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to be cleaved by cathepsin, an enzyme found in lysosomes, making it highly effective in targeted drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-NH-C2-NH-Boc involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. The key steps include:
Synthesis of Val-Cit-PAB: This involves the coupling of valine and citrulline with para-aminobenzyl alcohol (PAB).
Introduction of NH-C2-NH-Boc: The final step involves the coupling of the Val-Cit-PAB intermediate with NH-C2-NH-Boc under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Val-Cit-PAB-NH-C2-NH-Boc primarily undergoes cleavage reactions catalyzed by cathepsin. This cleavage releases the active drug from the antibody-drug conjugate.
Common Reagents and Conditions
Reagents: Common reagents include cathepsin enzymes and various solvents.
Conditions: The reactions are typically carried out under physiological conditions, mimicking the environment within lysosomes.
Major Products
The major product of the cleavage reaction is the active drug, which is released from the antibody-drug conjugate, allowing it to exert its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
MC-Val-Cit-PAB-NH-C2-NH-Boc has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its ability to be cleaved by cathepsin makes it an ideal linker for ADCs, which are used to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Applications in Biology
In biology, this compound is used to study the role of cathepsin in various cellular processes, including protein degradation and cell signaling .
Applications in Medicine
In medicine, this compound is a critical component of ADCs, which are used to treat various types of cancer. Its ability to release the active drug in response to cathepsin cleavage enhances the efficacy and safety of these therapies .
Applications in Industry
In the pharmaceutical industry, this compound is used in the large-scale production of ADCs, contributing to the development of new cancer treatments .
Wirkmechanismus
MC-Val-Cit-PAB-NH-C2-NH-Boc exerts its effects through a cathepsin-mediated cleavage mechanism. Upon entering the lysosome, cathepsin cleaves the linker, releasing the active drug from the antibody-drug conjugate. This targeted release ensures that the drug is delivered directly to the cancer cells, enhancing its therapeutic efficacy while minimizing side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.
MC-Val-Cit-PAB-PNP: A similar linker with a different functional group, used for the same purpose.
Uniqueness
MC-Val-Cit-PAB-NH-C2-NH-Boc is unique due to its specific design, which allows for efficient cleavage by cathepsin and targeted drug release. Its structure and functional groups are optimized for stability and efficacy in ADCs, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C36H54N8O10 |
|---|---|
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |
InChI-Schlüssel |
NBIUDKXQNRHCFG-YZNIXAGQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




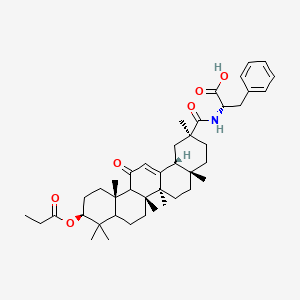

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

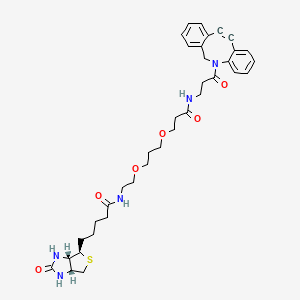
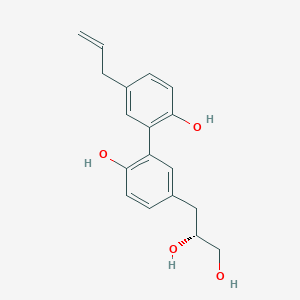
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
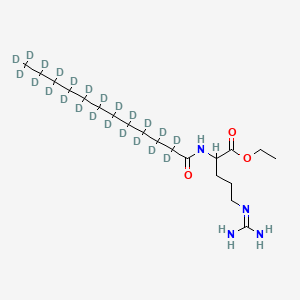
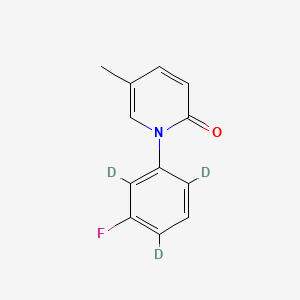

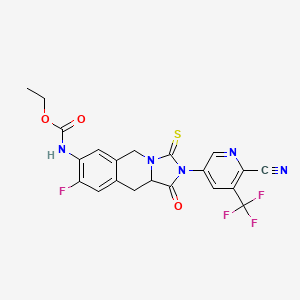
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
